11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THCCOOH) is the primary inactive metabolite of delta(9)-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. [] THCCOOH is formed in the body after THC is metabolized by the liver. [, ] It is highly lipophilic and tends to accumulate in fatty tissues. [] This metabolite is of significant interest in scientific research, particularly in forensic toxicology, as its presence in biological specimens like urine, blood, and hair serves as a long-term indicator of cannabis exposure. [, , , , , , , , ]
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, commonly referred to as 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, is a significant metabolite of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound plays a crucial role in the pharmacokinetics of cannabis and is primarily recognized for its presence in biological fluids, indicating prior cannabis use. It is classified under the category of cannabinoids, which are compounds derived from the Cannabis sativa plant.
The compound is primarily produced through the metabolic processes that occur after the consumption of cannabis. Upon ingestion or inhalation, delta-9-tetrahydrocannabinol undergoes extensive metabolism in the liver, where it is converted into several metabolites, including 11-hydroxy-tetrahydrocannabinol and subsequently into 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid. This metabolic pathway highlights its significance in drug testing and forensic toxicology, particularly in assessing cannabis exposure during pregnancy through meconium analysis .
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is classified as a cannabinoid and more specifically as a carboxylic acid derivative of tetrahydrocannabinol. It is categorized under non-psychoactive metabolites, distinguishing it from its parent compound, which exhibits psychoactive properties.
The synthesis of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid can be achieved through various chemical methods, often involving complex organic reactions. One notable method includes the use of delta-9-tetrahydrocannabinol as a starting material, which undergoes oxidation and hydrolysis to yield the carboxylic acid form.
The molecular formula for 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is . Its structure features a phenolic ring and a carboxylic acid group, which are critical for its biological activity.
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid participates in various chemical reactions typical of carboxylic acids. These include:
The reactions typically require specific conditions such as temperature control and the presence of catalysts to facilitate efficient conversion and yield high-purity products.
The mechanism of action for 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid primarily involves its role as a metabolite in the body following cannabis consumption. While it does not exhibit psychoactive effects like its parent compound, it serves as an important biomarker for cannabis use.
Upon administration of delta-9-tetrahydrocannabinol, the compound undergoes metabolic transformation primarily via cytochrome P450 enzymes, leading to its conversion into 11-hydroxy-tetrahydrocannabinol and subsequently into 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid. This metabolic pathway plays a critical role in determining the pharmacokinetics and duration of action associated with cannabis consumption .
Relevant analyses often involve chromatographic techniques to quantify and characterize this compound in biological samples .
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid has several applications in scientific research:
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THC-COOH) is the primary oxidative metabolite of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. Its systematic IUPAC name is 1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid, reflecting a complex polycyclic structure with a pentyl side chain, a phenolic hydroxyl group, and a carboxylic acid moiety [4] [6]. The molecular formula is C₂₁H₂₈O₄, with a molar mass of 344.45 g/mol [4] [6] [7]. The structure contains two chiral centers (C6a and C10a), leading to four possible stereoisomers. However, the metabolite derived from natural (-)-trans-Δ⁹-THC exists predominantly as the (6aR,10aR) enantiomer [8]. Analytical standards often use racemic mixtures (±)-THC-COOH for quantification, though enantiopure (-)-standards are available for immunoassay applications [8].
Table 1: Molecular Descriptors of THC-COOH
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₂₈O₄ | [4] [6] |
Molar Mass | 344.45 g/mol | [4] |
IUPAC Name | 1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | [6] |
InChI Key | YOVRGSHRZRJTLZ-UHFFFAOYSA-N | [4] [6] |
SMILES | CCCCCC1=CC(O)=C2C3C=C(CCC3C(C)(C)OC2=C1)C(O)=O | [6] |
THC-COOH exhibits marked lipophilicity due to its hydrocarbon skeleton and pentyl chain, with a predicted logP value of 5.24 [6]. This property contributes to its low water solubility (0.00839 mg/mL) and high affinity for fatty tissues, prolonging its elimination half-life to 5.2–6.2 days in chronic users [4] [6]. The compound contains two acidic functional groups: a carboxylic acid (pKa ≈ 4.02) and a phenolic hydroxyl (pKa ≈ 10.6). The low pKa of the carboxyl group promotes ionization at physiological pH, enhancing water solubility for excretion [6].
Stability and Degradation:
Table 2: Key Physicochemical Properties of THC-COOH
Property | Value/Characteristic | Analytical Significance | |
---|---|---|---|
Water Solubility | 0.00839 mg/mL | Limits urinary excretion without conjugation | [6] |
logP | 5.24 (predicted) | High adipose tissue accumulation | [6] |
pKa (Carboxyl) | ~4.02 | Ionizes in urine/bile; facilitates derivatization | [6] |
Stability in Storage | Stable frozen; degrades in blood at RT | Requires immediate sample processing | [5] |
Synthetic Routes:The glucuronide conjugate of THC-COOH is synthesized via the Koenigs-Knorr reaction, protecting the phenolic hydroxyl group before glycosidation. A patented method (US5292899A) uses blocked THC-COOH precursors (e.g., methyl or benzyl esters) reacted with acetobromo-α-D-glucuronic acid. Subsequent deprotection yields pure THC-COOH-β-D-glucuronide, critical for calibrating urine drug tests [3]. For isotopic labeling, deuterated analogs (e.g., THC-COOH-D₉) are synthesized from deuterated diazomethane or via hydrogen-deuterium exchange under acidic conditions. These serve as internal standards in mass spectrometry to correct for extraction losses and matrix effects [8] [9].
Derivatization for Detection:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4